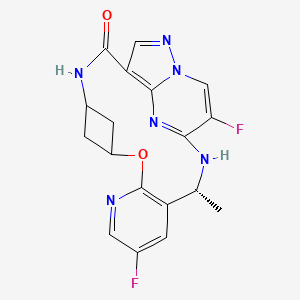
Trk-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-8 is a potent inhibitor of tropomyosin receptor kinases, specifically targeting TRKA, TRKA (G595R), and TRKC (G623R) with half-maximal inhibitory concentration values of 0.42 nanomolar, 0.89 nanomolar, and 1.5 nanomolar, respectively . Tropomyosin receptor kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. This compound has garnered significant interest due to its potential therapeutic applications in treating cancers driven by tropomyosin receptor kinase fusions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-8 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining stringent quality control measures. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Trk-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Trk-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of tropomyosin receptor kinase inhibitors.
Biology: Helps in understanding the role of tropomyosin receptor kinases in neuronal development and function.
Medicine: Investigated for its potential therapeutic applications in treating cancers with tropomyosin receptor kinase fusions.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting tropomyosin receptor kinases
Mechanism of Action
Trk-IN-8 exerts its effects by binding to the ATP-binding pocket of tropomyosin receptor kinases, thereby preventing the interaction between neurotrophins and the receptors. This inhibition blocks the downstream signaling pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Larotrectinib: Another potent inhibitor of tropomyosin receptor kinases, approved for treating cancers with tropomyosin receptor kinase fusions.
Entrectinib: A multi-targeted inhibitor that also targets tropomyosin receptor kinases along with other kinases like ROS1 and ALK.
Uniqueness of Trk-IN-8
This compound is unique due to its high potency and selectivity for specific tropomyosin receptor kinase mutations, making it a valuable tool for studying these kinases and developing targeted therapies. Its ability to inhibit multiple tropomyosin receptor kinase isoforms with low half-maximal inhibitory concentration values sets it apart from other inhibitors .
Properties
Molecular Formula |
C18H16F2N6O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(14R)-11,17-difluoro-14-methyl-7-oxa-3,9,15,19,20,23-hexazapentacyclo[14.5.2.14,6.08,13.019,22]tetracosa-1(22),8(13),9,11,16(23),17,20-heptaen-2-one |
InChI |
InChI=1S/C18H16F2N6O2/c1-8-12-2-9(19)5-21-18(12)28-11-3-10(4-11)24-17(27)13-6-22-26-7-14(20)15(23-8)25-16(13)26/h2,5-8,10-11H,3-4H2,1H3,(H,23,25)(H,24,27)/t8-,10?,11?/m1/s1 |
InChI Key |
JXLZJPYLDDSEQF-MFAVDMRSSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |
Canonical SMILES |
CC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


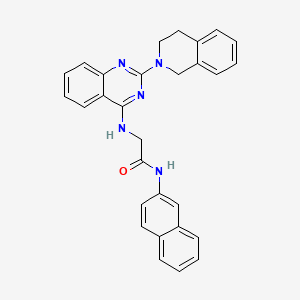
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
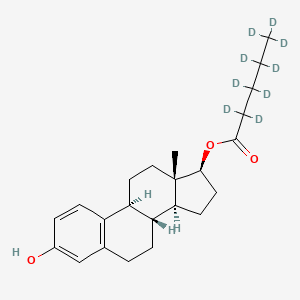

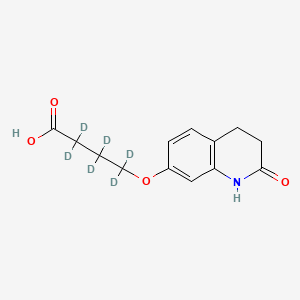
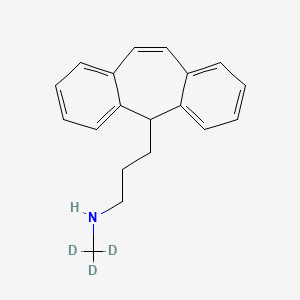
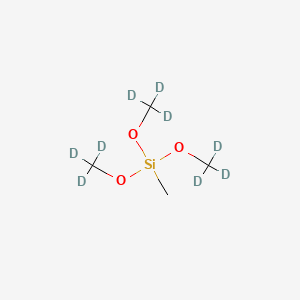
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
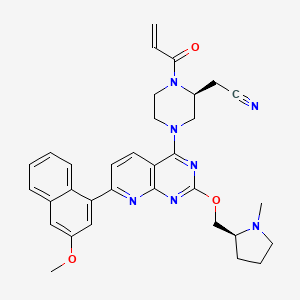
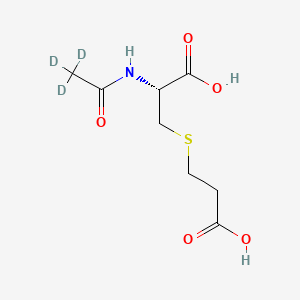
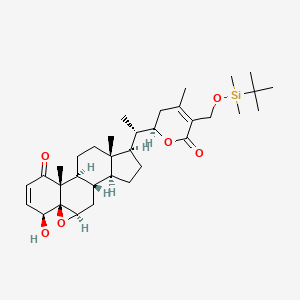
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
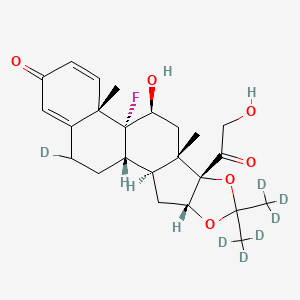
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
